2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
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Overview
Description
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group attached to a pyrazolopyrazine core, which is a fused bicyclic system containing both pyrazole and pyrazine rings.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to the neurotransmitter glutamate .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system (CNS) by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .
Result of Action
The action of this compound as a negative allosteric modulator of mGluR2 can lead to the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved . These disorders include various neurological conditions such as psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF can yield pyrazolopyrazine derivatives . The reaction typically proceeds without the need for catalysts, making it a convenient and efficient method.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives: These compounds are also structurally related and have been studied for their potential therapeutic applications.
Uniqueness
2-cyclopentyl-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic benefits. Its ability to modulate mGluR2 activity sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-cyclopentyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(9-11-3-1-2-4-11)15-7-8-16-12(10-15)5-6-14-16/h5-6,11H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSSBLWIXCPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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